molecular formula C22H26N2O6S B321254 MFCD03544604

MFCD03544604

Cat. No.: B321254
M. Wt: 446.5 g/mol
InChI Key: YCXHTJUDKURKBK-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03544604 is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a sulfonyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03544604 typically involves multi-step organic reactions. One common route starts with the preparation of the sulfonyl aniline intermediate, which is then coupled with a cyclohexanecarboxylic acid derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03544604 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

MFCD03544604 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD03544604 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
  • 2-({4-[(4-Chloroanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
  • 2-({4-[(4-Fluoroanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, MFCD03544604 is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

(1S,2R)-2-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H26N2O6S/c1-2-30-17-11-7-16(8-12-17)24-31(28,29)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-14,19-20,24H,2-6H2,1H3,(H,23,25)(H,26,27)/t19-,20+/m1/s1

InChI Key

YCXHTJUDKURKBK-UXHICEINSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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